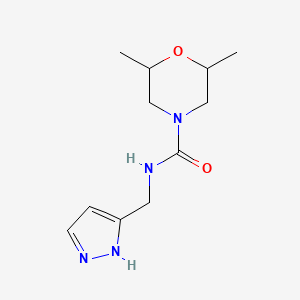
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of morpholine derivatives and has been synthesized using various methods.
Aplicaciones Científicas De Investigación
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide has been extensively studied for its potential applications in various fields. One of the major areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide is not fully understood. However, studies have shown that this compound may exert its effects by modulating various signaling pathways and enzymes involved in the regulation of cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound may exhibit various biochemical and physiological effects such as anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, this compound has also been shown to modulate the activity of various enzymes and proteins involved in the regulation of cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide in lab experiments is its synthetic availability and ease of synthesis. Additionally, this compound has shown promising results in various assays and models, making it a potential candidate for further studies. However, one of the limitations of using this compound is its limited stability and solubility, which may affect its biological activity.
Direcciones Futuras
There are several future directions for the research on 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide. One of the major areas of research is to further elucidate the mechanism of action and signaling pathways involved in the biological effects of this compound. Additionally, the development of novel synthetic methods and analogs of this compound may also lead to the discovery of more potent and selective drug candidates for various diseases. Finally, the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in vivo may provide valuable insights into its therapeutic potential.
Métodos De Síntesis
The synthesis of 2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide has been reported in the literature using different methods. One of the commonly used methods involves the reaction of 2,6-dimethylmorpholine-4-carboxylic acid with 1H-pyrazole-5-carboxaldehyde in the presence of a suitable reagent such as triethylamine. The resulting product is then treated with N-methylmorpholine to obtain the desired compound.
Propiedades
IUPAC Name |
2,6-dimethyl-N-(1H-pyrazol-5-ylmethyl)morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-6-15(7-9(2)17-8)11(16)12-5-10-3-4-13-14-10/h3-4,8-9H,5-7H2,1-2H3,(H,12,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDCFEDKIFIPSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)NCC2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

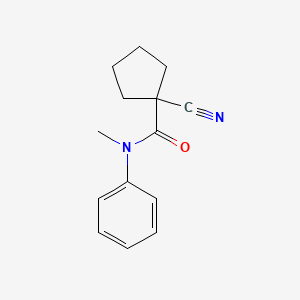
![1-[1-Methyl-5-(3-methylpiperidine-1-carbonyl)pyrrol-3-yl]ethanone](/img/structure/B7544960.png)
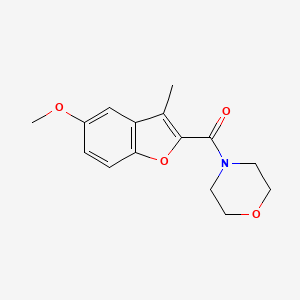
![[4-[(Dimethylamino)methyl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7544970.png)
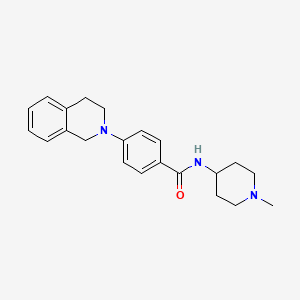
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(5-methylfuran-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7544983.png)
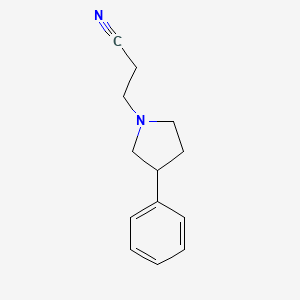
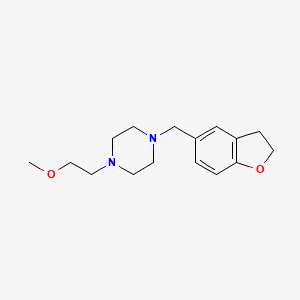
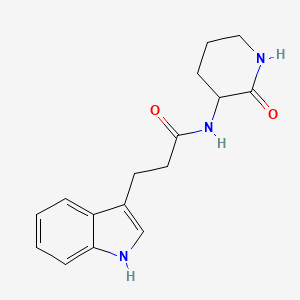
![2,3-Dihydro-1,4-benzodioxin-3-yl-[4-(3-methylthiophene-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7545003.png)
![N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]pyridine-2-carboxamide](/img/structure/B7545019.png)

![N-[2-(2-methylimidazol-1-yl)pyridin-3-yl]cyclohex-3-ene-1-carboxamide](/img/structure/B7545038.png)
